
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C22H24ClN7O and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features several pharmacophores that contribute to its biological activity:
- Triazole : Known for antifungal and antibacterial properties.
- Pyridazine : Associated with various biological activities.
- Piperazine : Enhances solubility and bioavailability in drug design.
- Chlorophenyl and Cyclopentyl Groups : These groups influence the compound's lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For example, derivatives of triazole-pyridazine have shown promising activity against various bacterial strains.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole-Pyridazine Derivative | E. coli | 15 μg/mL |
Triazole-Pyridazine Derivative | S. aureus | 10 μg/mL |
A systematic evaluation of a series of triazole-pyridazine compounds revealed that modifications significantly enhanced their antibacterial efficacy. The presence of hydrophobic groups correlated with increased activity against Bacillus subtilis and Candida albicans .
Anti-inflammatory Properties
The structure of the compound suggests potential anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines in vitro, which may translate into therapeutic applications for inflammatory diseases. In a cellular model of inflammation, related compounds demonstrated a dose-dependent reduction in nitric oxide production, suggesting the triazole moiety plays a crucial role in modulating inflammatory pathways .
Anticancer Activity
Studies have indicated that similar compounds can induce apoptosis in cancer cells. For example, derivatives with comparable structures were shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Case Study 1: Antimicrobial Evaluation
A study evaluated several triazole-pyridazine compounds against Mycobacterium tuberculosis, revealing IC90 values ranging from 3.73 to 4.00 μM for the most active derivatives . This highlights their potential as anti-tubercular agents.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, a related compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, further supporting the therapeutic potential of triazole-containing compounds in treating inflammatory conditions .
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c23-18-5-3-17(4-6-18)22(9-1-2-10-22)21(31)29-13-11-28(12-14-29)19-7-8-20(27-26-19)30-16-24-15-25-30/h3-8,15-16H,1-2,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQKQWPAYKSPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.